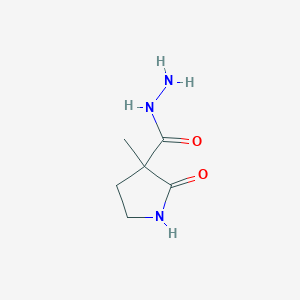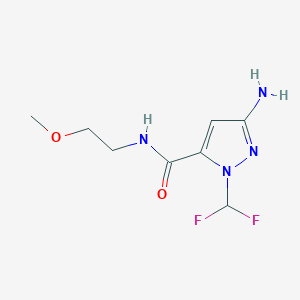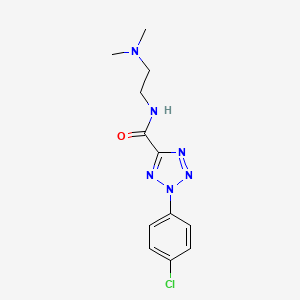![molecular formula C12H13N3 B2926524 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 87673-89-0](/img/structure/B2926524.png)
1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Vue d'ensemble
Description
“1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” is a chemical compound with the molecular formula C12H13N3 . It is a heterocyclic compound that contains an imidazole ring fused with a pyridine moiety .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . The exact 3D structure may need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound is a powder at room temperature .Applications De Recherche Scientifique
Optical Properties and Applications
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, were synthesized and characterized, showcasing optical properties with potential for developing luminescent materials. These compounds exhibit remarkable Stokes' shift ranges and tunable quantum yields, indicating their suitability for applications in low-cost luminescent materials when dispersed in transparent thermosetting polyurethane resin (Volpi et al., 2017).
Structural and Crystallographic Insights
The crystal structure of a related imidazo[4,5-b]pyridine derivative demonstrated distinct molecular conformations and highlighted intermolecular hydrogen bonding, forming sheets parallel to the ab plane. This structural characterization aids in understanding the molecular interactions and stability of such compounds, providing a foundation for further exploration in materials science (Hjouji et al., 2016).
Fluorescent Properties for Novel Organic Compounds
Investigations into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds revealed their potential as novel fluorescent organic compounds. The study found that specific substitutions could yield thermally stable solid compounds with little impact on fluorescent properties, opening avenues for the design of new materials with desirable optical characteristics (Tomoda et al., 1999).
Medicinal Chemistry and Therapeutic Agents
Imidazo[1,2-a]pyridine scaffolds are recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. These compounds are part of various marketed preparations, underscoring their significance as a "drug prejudice" scaffold. Efforts to modify this scaffold have led to the discovery of novel therapeutic agents, highlighting the scaffold's potential in drug development (Deep et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular functions .
Biochemical Pathways
The compound’s influence on cellular pathways is likely dependent on its interaction with its yet-to-be-identified targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-5,9,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXAXIEQPOBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)


![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)



![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)



